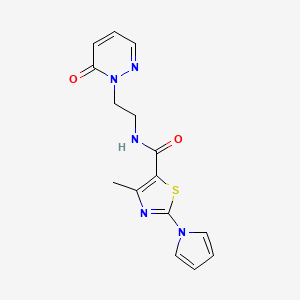![molecular formula C21H16ClN3O2S B2546646 N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105207-02-0](/img/structure/B2546646.png)
N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide" is a derivative of thieno[3,2-d]pyrimidin, which is a heterocyclic compound that has been the subject of various studies due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with thieno[3,2-d]pyrimidin cores have been synthesized and analyzed for their properties and potential applications, particularly in the field of anticancer activity.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin compounds typically involves multiple steps, starting from simpler precursors such as amino-thiophene carboxylates. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation reactions, chlorination, and further condensation with ethane-1,2-diamine . These methods could potentially be adapted for the synthesis of the compound , with modifications to the substituents to match the target structure.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin derivatives is characterized by the presence of a thieno[3,2-d]pyrimidin core, which can be further substituted with various functional groups. The crystal structures of similar compounds have been determined, revealing specific geometric bond lengths and angles, and providing insight into the three-dimensional conformation of these molecules . The molecular electrostatic potential (MEP) surface maps and density functional theory (DFT) calculations are also used to understand the electronic properties of these compounds .
Chemical Reactions Analysis
The chemical reactivity of thieno[3,2-d]pyrimidin derivatives can be influenced by the presence of electrophilic centers, which can participate in further chemical transformations. For example, N-aryl-2-chloroacetamides have been used as doubly electrophilic building blocks for the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products . These reactions typically involve the elimination of by-products such as aniline or 2-aminobenzothiazole, indicating the potential for complex chemical behavior in these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin derivatives are closely related to their molecular structure. The crystallographic data provide information on the solid-state properties, such as the crystal system and space group . The compounds' solubility, melting points, and stability can be inferred from their structural characteristics and substituents. Additionally, the electronic properties, such as HOMO and LUMO energies, are crucial for understanding the compounds' reactivity and potential interactions with biological targets .
Relevant Case Studies
Several thieno[3,2-d]pyrimidin derivatives have been evaluated for their biological activities, particularly as anticancer agents. For example, one study reported marked inhibition against various human cancer cell lines, including colon, lung, and gastric cancer cells, displaying promising anticancer activity . Molecular docking studies have also been conducted to predict the interaction of these compounds with biological targets, such as proteins associated with cancer . These case studies provide a foundation for understanding the potential applications of the compound "N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide" in a biomedical context.
Applications De Recherche Scientifique
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Research led by Gangjee et al. (2008) highlights the synthesis of classical and nonclassical analogues of 2-amino-4-oxo-thieno[2,3-d]pyrimidine derivatives as potential dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR). One classical analogue demonstrated the most potent dual inhibitory activity known to date against human TS and DHFR, suggesting a significant potential for antitumor applications Gangjee et al., 2008.
Antimicrobial Activity
The compound's relevance extends to the synthesis of novel heterocyclic compounds with demonstrated antimicrobial activities. Nunna et al. (2014) synthesized derivatives with a sulfamido moiety, evaluated for antibacterial and antifungal activities, indicating its potential in combating microbial infections Nunna et al., 2014.
Antitumor Activity
El-Morsy et al. (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. The study identified derivatives with significant antitumor activities, suggesting the therapeutic potential of these compounds in cancer treatment El-Morsy et al., 2017.
ACAT-1 Inhibition for Incurable Diseases
Shibuya et al. (2018) identified a derivative as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), with selectivity over ACAT-2. This discovery opens up possibilities for treating diseases involving ACAT-1 overexpression, including certain cardiovascular conditions Shibuya et al., 2018.
Mécanisme D'action
Target of Action
Compounds with similar structures are often involved in binding to specific enzymes or receptors in the body, altering their function. For instance, thieno[3,2-d]pyrimidin derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c22-16-8-6-14(7-9-16)10-23-18(26)11-25-13-24-19-17(12-28-20(19)21(25)27)15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKXOHIOWUOFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-[4-(2-Fluorophenyl)-2-methylbutanoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2546571.png)

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2546573.png)
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2546574.png)


![1-(2,7-Dimethyl-3-imidazo[1,2-a]pyridinyl)-2-(phenylthio)ethanone](/img/structure/B2546579.png)
![N-[[3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-ynamide](/img/structure/B2546580.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2546585.png)